1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15935000
InChI: InChI=1S/C15H22N2O/c1-3-14(18)13-8-9-15(16-12(13)2)17-10-6-4-5-7-11-17/h8-9H,3-7,10-11H2,1-2H3
SMILES:
Molecular Formula: C15H22N2O
Molecular Weight: 246.35 g/mol

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one

CAS No.:

Cat. No.: VC15935000

Molecular Formula: C15H22N2O

Molecular Weight: 246.35 g/mol

* For research use only. Not for human or veterinary use.

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one -

Specification

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
IUPAC Name 1-[6-(azepan-1-yl)-2-methylpyridin-3-yl]propan-1-one
Standard InChI InChI=1S/C15H22N2O/c1-3-14(18)13-8-9-15(16-12(13)2)17-10-6-4-5-7-11-17/h8-9H,3-7,10-11H2,1-2H3
Standard InChI Key DELXDGFBUAPODG-UHFFFAOYSA-N
Canonical SMILES CCC(=O)C1=C(N=C(C=C1)N2CCCCCC2)C

Introduction

1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one is a complex organic compound featuring a pyridine ring substituted with an azepane moiety. Its molecular formula is C15H22N2O, and it has a molecular weight of approximately 246.35 g/mol . This compound belongs to the class of ketones, specifically featuring a propanone functional group, which is significant in medicinal chemistry due to its potential biological activities.

Synthesis and Reaction Conditions

The synthesis of 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. The choice of solvent, temperature, and catalysts significantly influences the yield and purity of the final product. Common analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are used to confirm the structure and purity of the compound.

Synthesis Conditions Table

ConditionImportance
Temperature ControlInfluences reaction rate and yield
Solvent ChoiceAffects solubility and reaction efficiency
CatalystsEnhance reaction rates and selectivity
Reaction TimeDetermines completion of the reaction

Chemical Reactions and Applications

As a ketone, 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one can participate in typical ketone reactions, such as nucleophilic addition. The electronic effects of both the azepane and pyridine rings can stabilize or destabilize intermediates during reactions, influencing its reactivity.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure suggests potential biological activities, making it a candidate for further study in drug development.

  • Pharmacological Research: Interaction studies are crucial for understanding its mechanism of action and pharmacological profile.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)propan-1-one, including:

  • 1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)propan-1-one: Contains a methyl group at position 5 on the pyridine ring, potentially altering its biological activity.

  • 2-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamine: An amine derivative that may exhibit different pharmacological properties compared to ketones.

Comparison Table

CompoundUnique Features
1-(6-(Azepan-1-yl)-5-methylpyridin-3-yl)propan-1-oneMethyl group at position 5
2-(6-(Azepan-1-yl)-2-methylpyridin-3-yl)ethanamineAmine derivative

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